Dehydrozingeron
Übersicht
Beschreibung
Dehydrozingerone is a phenolic compound isolated from the rhizomes of ginger (Zingiber officinale). It is structurally a half analogue of curcumin, the major compound found in turmeric rhizomes. Dehydrozingerone exhibits various biological activities, including antioxidant, antimicrobial, and anticancer properties .
Wissenschaftliche Forschungsanwendungen
Dehydrozingeron hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Vorläufer für die Synthese verschiedener Derivate mit verstärkten biologischen Aktivitäten verwendet.
Biologie: this compound zeigt signifikante antioxidative und antimikrobielle Eigenschaften, was es in biologischen Studien nützlich macht.
Medizin: Es hat sich als potenzieller Antikrebswirkstoff gezeigt, insbesondere bei der Hemmung des Fortschreitens von Prostatakrebs. .
5. Wirkmechanismus
This compound übt seine Wirkungen über verschiedene molekulare Ziele und Pfade aus:
Antioxidative Aktivität: Es fängt freie Radikale ab und reduziert oxidativen Stress, indem es Wasserstoffatome von seiner phenolischen Hydroxylgruppe abgibt.
Antimikrobielle Aktivität: Das konjugierte System, einschließlich der α,β-ungesättigten Carbonylgruppe, stört die Zellmembranen von Mikroorganismen.
Krebshemmende Aktivität: this compound induziert Zellzyklusarretierung und Apoptose in Krebszellen, indem es Signalwege wie ERK und JNK moduliert.
Wirkmechanismus
Dehydrozingerone (DHZ), also known as Vanillylidenacetone, is a natural phenolic compound isolated from ginger . It has been recognized for its various therapeutic effects, including anti-inflammatory, anti-microbial, antioxidant, and wound-healing properties .
Target of Action
For instance, it has been shown to affect ERK, JNK, and p38 signaling pathways .
Mode of Action
DHZ interacts with its targets, leading to various cellular changes. For instance, it has been shown to increase ERK and JNK levels, which are crucial for cell proliferation and survival . Moreover, it decreases the levels of TNF and MMP 2 and 9, which are involved in inflammation and tissue remodeling .
Biochemical Pathways
DHZ affects several biochemical pathways. It has been shown to activate ERK1/2/JNK/p38 signaling, increase the expression of HSP-27, SIRT-1, VEGF, SMA, thus facilitating the migration and proliferation of fibroblasts, angiogenesis, and decreased inflammation . These effects contribute to its wound-healing properties .
Pharmacokinetics
DHZ has been found to have better bioavailability compared to curcumin, a compound with a similar structure . It was detected in the serum at higher concentrations and remained up to 3 hours after intraperitoneal injections . This suggests that DHZ has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The action of DHZ leads to various molecular and cellular effects. It has been shown to decrease the levels of malondialdehyde, TNF-α, IL-1β, and increase glutathione levels in wound tissue . Histopathological studies have shown that DHZ improves angiogenesis, collagen formation, granulation tissue formation, and fibroblast proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DHZ. For instance, in the context of diabetic foot ulcers, DHZ has been shown to significantly accelerate the healing process . .
Biochemische Analyse
Biochemical Properties
Dehydrozingerone interacts with various enzymes and proteins in biochemical reactions. It has been found to increase the phosphorylation of AMP-activated protein kinase (AMPK) in skeletal muscle . This interaction plays a crucial role in regulating cellular energy homeostasis .
Cellular Effects
Dehydrozingerone has significant effects on various types of cells and cellular processes. For instance, it has been shown to suppress high-fat diet-induced weight gain, lipid accumulation, and hyperglycemia in C57BL/6 mice . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Dehydrozingerone exerts its effects through several mechanisms. It has been found to activate ERK1/2/JNK/p38 signaling, which facilitates the migration and proliferation of fibroblasts, angiogenesis, and decreased inflammation . It also influences gene expression, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
Over time, Dehydrozingerone has shown to have a significant impact on cellular function in laboratory settings. For example, it has been observed to accelerate diabetic wound healing by regulating various hallmarks of the wound healing process .
Dosage Effects in Animal Models
In animal models, the effects of Dehydrozingerone vary with different dosages. For instance, it has been administered at doses of 0.5 and 1 mM for 14 and 21 days in a Drosophila model of Parkinson’s disease, showing significant amelioration of motor performance and prevention of dopaminergic neuron loss .
Metabolic Pathways
Dehydrozingerone is involved in several metabolic pathways. It has been found to suppress high-fat diet-induced weight gain, lipid accumulation, and hyperglycemia in C57BL/6 mice, indicating its role in lipid and glucose metabolism .
Transport and Distribution
It has been found to be detectable in the serum at higher concentrations and remains up to 3 hours after intraperitoneal injections, which is longer than curcumin .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Dehydrozingeron kann durch Kondensation von Aceton mit Vanillin in Gegenwart von Alkalien synthetisiert werden. Diese Reaktion liefert this compound mit einem hohen Reinheitsgrad. Eine weitere Methode beinhaltet die Verwendung von heterogenen Katalysatoren wie Hydrotalcit, mit dem man innerhalb von 4 Stunden eine Ausbeute von bis zu 88 % erzielen kann .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound erfolgt typischerweise unter Verwendung effizienter heterogener katalytischer Verfahren. Diese Verfahren sind aufgrund ihrer Fähigkeit, hohe Ausbeuten zu erzielen und Abfälle zu reduzieren, bevorzugt. Die Verwendung von geträgerten Katalysatoren ermöglicht eine einstufige Synthese, wodurch mehrere Reaktionsschritte entfallen und die Produktionskosten gesenkt werden .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Dehydrozingeron durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Chinone zu bilden.
Reduktion: Die Reduktion von this compound kann zu Alkoholderivaten führen.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an der phenolischen Hydroxylgruppe.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden häufig verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Essigsäureanhydrid und Methyliodid.
Hauptprodukte, die gebildet werden:
Oxidation: Chinone
Reduktion: Alkoholderivate
Substitution: Acetyl- und Methylderivate
Vergleich Mit ähnlichen Verbindungen
Dehydrozingeron wird oft mit anderen phenolischen Verbindungen, insbesondere Curcumin und Isoeugenol, verglichen:
Curcumin: this compound ist strukturell die Hälfte von Curcumin und teilt ähnliche biologische Aktivitäten.
Isoeugenol: Sowohl this compound als auch Isoeugenol haben ähnliche Strukturen, wobei this compound eine Acetylgruppe anstelle der Methylgruppe in Isoeugenol hat.
Ähnliche Verbindungen:
- Curcumin
- Isoeugenol
- Ferulasäure
- Vanillin .
Die einzigartigen Eigenschaften und vielfältigen Anwendungen von this compound machen es zu einer wertvollen Verbindung in verschiedenen Bereichen der wissenschaftlichen Forschung und Industrie.
Eigenschaften
IUPAC Name |
(E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2/h3-7,13H,1-2H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWKBSMFXWNGRE-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish, needle like crystals, sweet warm and tenacious odour | |
Record name | Vanillylidene acetone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/709/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
slightly soluble in water, moderately soluble (in ethanol) | |
Record name | Vanillylidene acetone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/709/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1080-12-2, 22214-42-2 | |
Record name | Methyl-3-methoxy-4-hydroxystyryl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001080122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vanillylidene acetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022214422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dehydrozingerone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45411 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dehydrozingerone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44708 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dehydrozingerone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26613 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dehydrozingerone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5316 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dehydrozingerone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4019 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Buten-2-one, 4-(4-hydroxy-3-methoxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-(4-hydroxy-3-methoxyphenyl)-3-buten-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.816 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VANILLYLIDENE ACETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CJX5I27B7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does vanillylidenacetone participate in any notable chemical reactions?
A: Yes, vanillylidenacetone has been explored as a reactant in cross-metathesis reactions using ruthenium-based catalysts []. Research demonstrated that while vanillylidenacetone could participate in the reaction, it did so with low conversion of methyl oleate, indicating limited reactivity under the tested conditions [].
Q2: Are there any studies exploring the impact of vanillylidenacetone on yeast cells, specifically in the context of biofuel production?
A: While not directly addressed in the provided research, a study investigated the impact of various phenolic compounds, common in lignocellulose hydrolysates used for biofuel production, on Saccharomyces cerevisiae []. Although vanillylidenacetone wasn't specifically mentioned, this research highlights the importance of understanding how individual phenolic compounds, potentially including vanillylidenacetone, might impact yeast physiology and biofuel production processes [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.